1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl-
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Overview
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Amination: Introduction of the cyclohexylamino group through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group using reagents like diethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions, particularly at the chloro group, using reagents like amines or thiols.
Hydrolysis: Hydrolysis of the carboxamide group under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties, particularly against liver cancer cell lines.
Biological Studies: Used in molecular docking studies to understand its interaction with biological targets like topoisomerase II.
Chemical Research: Employed in the synthesis of novel derivatives for structure-activity relationship studies.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- involves its interaction with molecular targets such as topoisomerase II. It is believed to intercalate with DNA, thereby inhibiting the enzyme’s activity and leading to the inhibition of cancer cell proliferation . The exact molecular pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- can be compared with other naphthyridine derivatives such as:
Vosaroxin: A known 1,8-naphthyridine derivative in clinical trials for its anticancer properties.
2,7-Dimethyl-1,8-naphthyridine derivatives: Studied for their cytotoxic activity against various cancer cell lines.
The uniqueness of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclohexylamino)-N,N-diethyl- lies in its specific substitution pattern and its potential for targeted anticancer activity.
Properties
CAS No. |
126567-76-8 |
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Molecular Formula |
C19H25ClN4O |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
4-chloro-2-(cyclohexylamino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O/c1-3-24(4-2)19(25)15-16(20)14-11-8-12-21-17(14)23-18(15)22-13-9-6-5-7-10-13/h8,11-13H,3-7,9-10H2,1-2H3,(H,21,22,23) |
InChI Key |
HMXOTLJNURDCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CCCCC3 |
Origin of Product |
United States |
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